molecular formula C24H19ClN6O3 B14942312 4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene]-3-nitrobenzamide

4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene]-3-nitrobenzamide

Cat. No.: B14942312
M. Wt: 474.9 g/mol
InChI Key: VOXCLHYSEJAIAK-UHFFFAOYSA-N
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Description

“N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chloro-3-nitrobenzoic acid, 4,6-dimethyl-2-pyrimidine, and 1-naphthylamine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and large-scale reaction vessels to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

“N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could result in various substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of advanced materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE: shares structural similarities with other guanidine derivatives and aromatic compounds.

    N-(4-CHLORO-3-NITROBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: A similar compound lacking the naphthyl group.

    N-(4-CHLORO-3-NITROBENZOYL)-N’-(1-NAPHTHYL)GUANIDINE: A similar compound lacking the pyrimidinyl group.

Uniqueness

The uniqueness of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” lies in its specific combination of functional groups and aromatic structures, which may confer unique chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C24H19ClN6O3

Molecular Weight

474.9 g/mol

IUPAC Name

4-chloro-N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-naphthalen-1-ylcarbamimidoyl]-3-nitrobenzamide

InChI

InChI=1S/C24H19ClN6O3/c1-14-12-15(2)27-23(26-14)30-24(28-20-9-5-7-16-6-3-4-8-18(16)20)29-22(32)17-10-11-19(25)21(13-17)31(33)34/h3-13H,1-2H3,(H2,26,27,28,29,30,32)

InChI Key

VOXCLHYSEJAIAK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC3=CC=CC=C32)/NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C

Origin of Product

United States

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